molecular formula C26H20N2O3 B11530565 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B11530565
M. Wt: 408.4 g/mol
InChI Key: LTOINMWKMOWXMD-OGLMXYFKSA-N
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Description

2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with a nitrile group and a Schiff base linkage, which contributes to its reactivity and versatility in chemical synthesis and research.

Properties

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

2-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C26H20N2O3/c1-29-21-14-13-20(23(15-21)30-2)17-28-26-22(16-27)24(18-9-5-3-6-10-18)25(31-26)19-11-7-4-8-12-19/h3-15,17H,1-2H3/b28-17+

InChI Key

LTOINMWKMOWXMD-OGLMXYFKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE typically involves the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and nitrile formation. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the aromatic or furan rings.

Scientific Research Applications

2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The Schiff base linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activities and biological processes. Additionally, its aromatic and nitrile groups contribute to its reactivity and ability to interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE stands out due to its furan ring and nitrile group, which enhance its reactivity and potential applications. Its unique structural features make it a valuable compound for various research and industrial purposes.

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